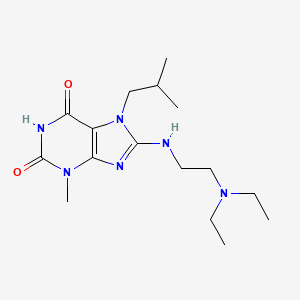
8-((2-(二乙氨基)乙基)氨基)-7-异丁基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This includes determining properties such as melting point, boiling point, solubility, density, and spectral properties .科学研究应用
Cancer Treatment and Targeted Kinase Inhibition
Oprea1_288431 exhibits promising cytotoxic effects against various cancer cell lines. Notably, compound 5k, derived from this compound, demonstrates significant activity against enzymes such as EGFR, Her2, VEGFR2, and CDK2. Its IC50 values (concentration required for 50% inhibition) range from 40 to 204 nM, comparable to the well-known tyrosine kinase inhibitor (TKI) sunitinib. Mechanistic investigations reveal that compound 5k induces cell cycle arrest and apoptosis in HepG2 cells, making it a potential candidate for further development as a multi-targeted kinase inhibitor .
Apoptosis Induction
Apart from its kinase inhibition properties, Oprea1_288431 acts as an apoptosis inducer. It enhances the expression of proapoptotic proteins, including caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. This dual effect on apoptosis pathways makes it valuable for cancer therapy .
Anti-Inflammatory Potential
Given its kinase inhibition activity, Oprea1_288431 may also modulate inflammatory pathways. Further studies are needed to explore its potential in managing inflammatory diseases .
Neurological Disorders
Pyrrolo[2,3-d]pyrimidines have been investigated for their neuroprotective effects. Oprea1_288431 could be explored as a potential therapeutic agent for neurodegenerative conditions such as Alzheimer’s disease or Parkinson’s disease .
Drug Development and Medicinal Chemistry
Understanding the structure-activity relationship of Oprea1_288431 and its derivatives can aid in designing more potent kinase inhibitors. Medicinal chemists can explore modifications to enhance its efficacy and selectivity .
Computational Drug Design and Molecular Docking
Researchers can employ computational methods to study the binding interactions between Oprea1_288431 and its target enzymes. Molecular docking studies can provide insights into its binding modes and guide further optimization .
作用机制
安全和危害
属性
IUPAC Name |
8-[2-(diethylamino)ethylamino]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N6O2/c1-6-21(7-2)9-8-17-15-18-13-12(22(15)10-11(3)4)14(23)19-16(24)20(13)5/h11H,6-10H2,1-5H3,(H,17,18)(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKOZSMDPRWWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1CC(C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-(diethylamino)ethyl)amino)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-iodobenzamide](/img/structure/B2641530.png)
![6,8-Dibromo-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylquinoline](/img/structure/B2641532.png)

![methyl N-[4-[3-(1,3-benzodioxol-5-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2641534.png)
![7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B2641535.png)

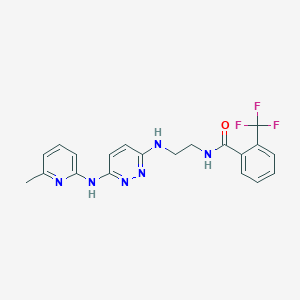
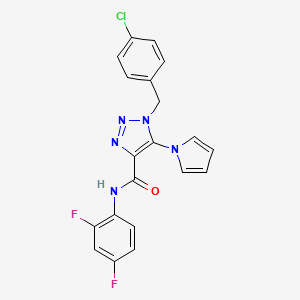

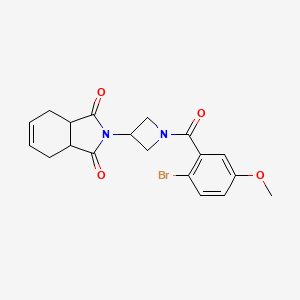
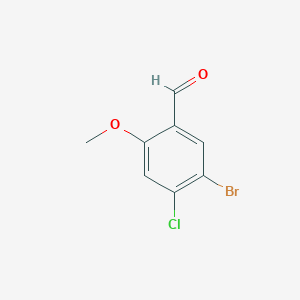

![1-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2641549.png)
![(7-Methoxy-1-benzofuran-2-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2641550.png)